Enhanced Lipophilicity vs. Unsubstituted and Mono-Substituted 2-Aminoquinoline Analogs
The 6-ethyl-3-methyl disubstitution pattern on the target compound increases the computed XLogP3 to approximately 3.0, compared to 1.9 for 2-aminoquinoline and 2.2 for 2-amino-3-methylquinoline [1][2]. This lipophilicity gain is driven by the addition of two alkyl substituents totaling three additional methylene equivalents, expanding the molecular weight from 144.17 to 186.25 (free base) while preserving the same TPSA (38.9 Ų across all three analogs) [3].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP ≈ 3.0 (free base; hydrochloride salt data not available on PubChem) |
| Comparator Or Baseline | 2-Aminoquinoline: XLogP3 = 1.9; 2-Amino-3-methylquinoline: XLogP3 = 2.2 |
| Quantified Difference | Δ XLogP3 = +1.1 vs. 2-aminoquinoline; +0.8 vs. 2-amino-3-methylquinoline (≈ 6–12× greater octanol-water partition coefficient) |
| Conditions | XLogP3 computed values from PubChem 2025.04.14 release; target compound XLogP from Kuujia.com (XLogP=3) cross-referenced with structural analogs |
Why This Matters
A one-log increase in partition coefficient can meaningfully shift compound partitioning in cellular assays and in vivo models, making direct analog substitution scientifically unsound.
- [1] PubChem Compound Summary for CID 11379, 2-Aminoquinoline. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminoquinoline View Source
- [2] PubChem Compound Summary for CID 10953794, 2-Amino-3-methylquinoline. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-methylquinoline View Source
- [3] PubChem Compound Summary for CID 43866043, 2-Amino-6-ethyl-3-methylquinoline hydrochloride. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/43866043 View Source
